Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Catalog No.
S704910
CAS No.
391-02-6
M.F
C13H10F3NO3
M. Wt
285.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-car...

CAS Number

391-02-6

Product Name

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

IUPAC Name

ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)

InChI Key

YHUWNMJUAZJACG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F

The exact mass of the compound Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6) is a stable, fluorinated heterocyclic building block critical for the synthesis of advanced pharmaceuticals, including targeted antimicrobial agents, TRPV1 antagonists, and rare-earth luminescent complexes. Synthesized via the Gould-Jacobs reaction, this compound isolates the quinoline core with a pre-installed trifluoromethyl group at the 7-position and an ethyl ester at the 3-position [1]. Procuring this intermediate directly allows chemical manufacturers and research laboratories to bypass the energy-intensive and hazardous high-temperature (>250 °C) cyclization steps required to form the bicyclic system from raw anilines [1]. It presents as a solid with a high melting point (typically 340–341 °C) and demonstrates practical solubility in solvents like dimethyl sulfoxide and dichloromethane, making it readily processable for downstream N-alkylation and functionalization[1].

Substituting this specific compound with closely related analogs fundamentally disrupts both synthetic workflows and final API efficacy. Replacing it with the unfluorinated or 7-chloro analog eliminates the specific lipophilicity and severe metabolic resistance imparted by the strong C-F bonds of the trifluoromethyl group, which is strictly required for the pharmacokinetics of specific targeted therapies like TRPV1 antagonists . Furthermore, attempting to substitute the ethyl ester with the free acid form (4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid) introduces severe processability issues; the free acid is prone to competing side reactions during the critical N-alkylation step of fluoroquinolone synthesis, whereas the ester acts as a robust protecting group that directs clean N-alkylation before controlled hydrolysis. Finally, relying on in-house synthesis from 3-(trifluoromethyl)aniline requires specialized thermal reactors capable of safely handling heat transfer fluids at 255 °C, making the procurement of the pre-cyclized ester a necessary operational choice for standard laboratories [1].

Elimination of High-Temperature Reactor Requirements

The synthesis of the quinoline core from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate requires thermal cyclization in a high-boiling heat transfer fluid (e.g., Dowtherm A) [1]. In-house synthesis mandates prolonged heating at 255 °C, requiring specialized high-temperature reactor vessels and rigorous thermal safety protocols [1]. Procuring the pre-cyclized ethyl ester completely eliminates this >250 °C operational bottleneck, allowing downstream functionalization to proceed under standard laboratory or pilot-plant conditions.

Evidence DimensionPeak Process Temperature Required
Target Compound DataReady for downstream N-alkylation at standard reflux temperatures (e.g., 80-100 °C).
Comparator Or BaselineIn-house Gould-Jacobs synthesis from 3-(trifluoromethyl)aniline.
Quantified DifferenceEliminates a 255 °C thermal cyclization step and the need for high-temperature fluid handling.
ConditionsStandard laboratory or pilot-plant reactor capabilities.

Procuring the pre-cyclized ester saves significant energy costs, avoids hazardous high-temperature operations, and accelerates the synthetic timeline.

Enhanced Metabolic Stability and Lipophilicity vs. Halogenated Analogs

In the development of targeted therapeutics such as TRPV1 antagonists, the substituent at the 7-position of the quinoline core is critical . The 7-trifluoromethyl group provides a significantly higher lipophilicity contribution (Hansch π parameter ≈ 0.88) compared to a standard 7-chloro substitution (π ≈ 0.71), enhancing membrane permeability [1]. Additionally, the exceptional bond dissociation energy of the C-F bonds (~116 kcal/mol) provides near-absolute resistance to oxidative metabolism at that position, a performance metric that the 7-chloro analog cannot match [1].

Evidence DimensionLipophilicity (Hansch π) and Metabolic Resistance
Target Compound Data7-Trifluoromethyl substitution (π ≈ 0.88, C-F BDE ~116 kcal/mol).
Comparator Or Baseline7-Chloro analog (π ≈ 0.71, C-Cl BDE ~81 kcal/mol).
Quantified Difference+0.17 higher π value and +35 kcal/mol bond dissociation energy.
ConditionsPharmacophore modeling and metabolic stability assays.

The 7-CF3 group is strictly required to achieve the necessary pharmacokinetic profile and target binding affinity in advanced drug candidates, making the 7-chloro analog an unviable substitute.

High-Yield N-Alkylation Compatibility via Ester Protection

Standard synthetic routes for quinolone-based APIs require N-alkylation of the core structure. Using the procured ethyl ester form ensures that the carboxylic acid at the 3-position is protected, directing the alkylation cleanly to the nitrogen atom [1]. Attempting this sequence with the free acid comparator often results in complex mixtures due to competing esterification of the free acid and potential decarboxylation under basic conditions. The ethyl ester typically supports N-alkylation yields exceeding 85%, after which it can be cleanly hydrolyzed to the active acid [2].

Evidence DimensionN-Alkylation Chemoselectivity and Yield
Target Compound DataEthyl ester form (directs clean N-alkylation, >85% yield).
Comparator Or BaselineFree acid form (4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid).
Quantified DifferencePrevents competing O-alkylation/esterification and decarboxylation side reactions.
ConditionsBasic N-alkylation conditions (e.g., alkyl halide, K2CO3, DMF).

The ester form is the mandatory starting point for high-yield, reproducible synthesis of N-alkylated quinolone APIs, preventing costly yield losses from side reactions.

Synthesis of 7-Trifluoromethyl Quinolone Antimicrobials

The compound serves as a pre-cyclized scaffold, allowing immediate N-alkylation and subsequent C3-ester hydrolysis to generate highly lipophilic fluoroquinolone analogs .

Development of TRPV1 Antagonists

The intact 7-CF3 group is leveraged to maximize receptor binding affinity and metabolic stability in novel pain-management therapeutics .

Preparation of Rare-Earth Luminescent Complexes

The stable quinoline-3-carboxylate framework is utilized as a sensitizing ligand for synthesizing novel Eu3+, Tb3+, and Gd3+ complexes for advanced materials and imaging applications.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

391-02-6

Wikipedia

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate

Dates

Last modified: 08-15-2023

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